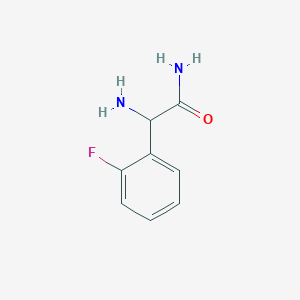

2-Amino-2-(2-fluorophenyl)acetamide

Descripción

2-Amino-2-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of α-amino amides and is characterized by the presence of a fluorine atom on the phenyl ring. While specific research exclusively dedicated to this compound is limited, its structural motifs suggest its relevance in various areas of chemical research. The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H9FN2O |

| Molecular Weight | 168.17 g/mol |

| CAS Number | 1218171-00-6 |

| Physical Form | Powder |

Table 1: Physicochemical Properties of this compound sigmaaldrich.commolport.com

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.govnih.govrsc.org Fluorinated amides, in particular, are a class of compounds that have demonstrated significant potential. The presence of the electronegative fluorine atom can influence the electronic properties of the amide bond, affecting its reactivity and conformational preferences.

The study of fluorinated amino acids and their derivatives is a vibrant area of research. researchgate.netnih.govnih.govrsc.orgmdpi.com These compounds are valuable building blocks for the synthesis of peptides and proteins with enhanced stability and unique biological activities. researchgate.netnih.gov While direct research on this compound is not extensively documented, its structure as a fluorinated α-amino amide places it firmly within this important area of chemical research.

α-Amino amides are versatile intermediates in organic synthesis. They can be used as precursors for the synthesis of a wide range of more complex molecules, including peptidomimetics, heterocyclic compounds, and other biologically active molecules. The presence of a fluorine atom on the phenyl ring of this compound adds another layer of synthetic utility, allowing for the introduction of fluorine into target molecules.

While specific synthetic applications of this compound are not detailed in the available literature, a doctoral thesis describes the synthesis of a closely related precursor, 2-Amino-2-(2-fluorophenyl)acetonitrile. fu-berlin.de This suggests a potential synthetic pathway to the target amide through the hydrolysis of the nitrile group. The synthesis of various 2-(alkylamino)acetamides has also been reported, highlighting the general interest in this class of compounds. researchgate.net

The broader class of fluorinated acetamides has been utilized in the synthesis of various compounds. For instance, 2-cyano-N-(4-fluorophenyl)acetamide has been used as a synthon in the multicomponent synthesis of substituted pyridones. researchgate.net Although this is a different isomer and contains a cyano group, it illustrates the utility of fluorinated acetamides in constructing complex molecular architectures.

Propiedades

IUPAC Name |

2-amino-2-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVPRHYWEYAICY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(=O)N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Spectroscopic Analysis of 2 Amino 2 2 Fluorophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their neighboring environments in 2-Amino-2-(2-fluorophenyl)acetamide.

Predicted ¹H NMR Data:

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C₆H₄F) | 7.0 - 7.5 | Multiplet | 4H |

| Methine-H (CH-NH₂) | ~4.5 - 5.0 | Singlet/Broad Singlet | 1H |

| Amine-H (NH₂) | Variable (exchangeable) | Broad Singlet | 2H |

| Amide-H (CONH₂) | Variable (exchangeable) | Broad Singlet | 2H |

Note: Predicted values are based on general chemical shift ranges for similar functional groups. Actual experimental values may vary.

The aromatic protons on the 2-fluorophenyl ring are expected to appear as a complex multiplet in the downfield region due to spin-spin coupling with each other and with the fluorine atom. The methine proton, being adjacent to both the amino group and the phenyl ring, would likely resonate in the mid-field range. The protons of the primary amine and amide groups are exchangeable and their signals are often broad and can appear over a wide range of chemical shifts, depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl-C (C=O) | ~170 - 175 |

| Aromatic-C (C-F) | ~158 - 162 (Doublet, ¹JCF) |

| Aromatic-C | ~115 - 135 |

| Methine-C (CH-NH₂) | ~55 - 65 |

Note: Predicted values are based on general chemical shift ranges for similar functional groups. Actual experimental values will show specific couplings to fluorine.

The carbonyl carbon of the acetamide (B32628) group is expected to be the most downfield signal. The carbons of the 2-fluorophenyl ring will show characteristic splitting patterns due to coupling with the fluorine atom (C-F coupling). The carbon directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings. The methine carbon, attached to the amino group, will appear in the aliphatic region.

Distortionless Enhancement of Polarization Transfer (DEPT) Experiments

DEPT experiments are a set of NMR techniques used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment would be particularly useful for this compound. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. For this molecule, a positive signal would be expected for the methine (CH) carbon, and no negative signals would be present.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine & Amide) | 3200 - 3400 | Stretching (often two bands for NH₂) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Amide I) | ~1650 - 1680 | Stretching |

| N-H (Amide II) | ~1600 - 1640 | Bending |

| C=C (Aromatic) | ~1450 - 1600 | Stretching |

| C-F (Aryl Fluoride) | ~1100 - 1250 | Stretching |

The IR spectrum would be expected to show characteristic strong absorption bands for the N-H stretching of the primary amine and amide groups. A strong, sharp peak corresponding to the C=O stretching of the amide I band would be a key diagnostic feature. The aromatic C=C stretching and the C-F stretching vibrations would also provide confirmatory evidence for the presence of the 2-fluorophenyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound (C₈H₉FN₂O), the expected exact mass would be approximately 168.07 g/mol .

Predicted Mass Spectrometry Fragmentation:

| m/z | Possible Fragment Ion |

| 168 | [M]⁺ (Molecular Ion) |

| 151 | [M - NH₃]⁺ |

| 125 | [M - CONH₂]⁺ |

| 109 | [C₆H₄F-CH]⁺ |

| 95 | [C₆H₄F]⁺ |

Note: These are plausible fragmentation pathways. The relative abundance of each fragment would depend on the ionization technique used.

Upon ionization, the molecular ion peak would be observed. Common fragmentation pathways would likely involve the loss of the amino group (NH₃), the acetamide functionality (CONH₂), and cleavage of the bond between the methine carbon and the phenyl ring, leading to characteristic fragment ions that can be used to confirm the structure.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound could be grown, SCXRD analysis would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

As of the latest literature search, no public crystallographic data for this compound has been deposited in crystallographic databases. Such a study would be invaluable for understanding the molecule's conformation and packing in the solid state, which can influence its physical properties.

Crystal Packing and Supramolecular Intermolecular Interactions

No specific information on the crystal packing or supramolecular interactions of this compound could be retrieved. The arrangement of molecules in the solid state, including potential π-stacking or other non-covalent interactions, has not been documented in the searched scientific literature.

Hydrogen Bonding Network Analysis within Crystal Lattices

A detailed analysis of the hydrogen bonding network within the crystal lattice of this compound cannot be provided, as the necessary crystallographic data, including hydrogen bond donors, acceptors, distances, and angles, is not available.

Elemental Analysis for Stoichiometric Composition Verification

No experimental or theoretical elemental analysis data for this compound was found. Therefore, a table verifying its stoichiometric composition cannot be generated.

Computational and Theoretical Investigations of 2 Amino 2 2 Fluorophenyl Acetamide

Quantum Chemical Calculations

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its balance of accuracy and computational cost. cyberleninka.ru DFT calculations are instrumental in optimizing the molecular geometry of 2-Amino-2-(2-fluorophenyl)acetamide to its lowest energy state, thus predicting stable conformations. cyberleninka.ru A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-311G++(d,p) to accurately model the electronic structure. researchgate.netresearchgate.net

By analyzing the optimized geometry, researchers can predict bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cyberleninka.runih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. These calculations also help in understanding reactivity patterns by identifying sites susceptible to electrophilic or nucleophilic attack. cyberleninka.ru

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally intensive, approach to studying molecular systems. mdpi.comnih.gov These methods are based on first principles without the use of empirical parameters. For instance, an ab initio study on acetamide (B32628) has been used to map potential energy surfaces for dissociation pathways. nih.gov Such methods could be applied to this compound to explore its stability and potential degradation pathways with high accuracy. nih.govwayne.edu

Semi-empirical methods, on the other hand, offer a faster, more approximate way to study large molecules by incorporating some experimental parameters. While less accurate than DFT or ab initio methods, they can be useful for initial screenings of large numbers of related compounds or for studying very large systems where more advanced methods are computationally prohibitive.

Molecular Structure Optimization and Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Therefore, understanding the preferred conformations of this compound is crucial.

Computational studies are often initiated in the gas phase to understand the intrinsic properties of an isolated molecule without external influences. researchgate.net However, to simulate real-world conditions, it is essential to include the effects of a solvent. This is typically achieved using implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is computationally efficient. Explicit models involve simulating individual solvent molecules around the solute, offering a more detailed but computationally demanding picture of solvent-solute interactions. For a molecule with polar groups like the amino and amide functionalities, solvent effects can significantly influence conformational preferences and reactivity.

The conformational landscape of this compound can be explored by systematically rotating its rotatable bonds, such as the C-C and C-N bonds in the acetamide side chain. Each resulting conformer is then subjected to energy minimization to find the nearest local energy minimum. By comparing the relative energies of these optimized conformers, the most stable, low-energy structures can be identified. mdpi.com This analysis reveals the most likely shapes the molecule will adopt, which is critical for understanding its interactions with biological targets.

For example, a study on N-methyl acetamide utilized ab initio calculations to determine the rotational barrier around the C-N amide bond, a key factor in the rigidity of such structures. mdpi.com Similar analyses for this compound would provide insight into its structural flexibility.

A representative table of calculated energies for different conformers of a related phenylacetamide is shown below.

| Conformer | Relative Energy (kcal/mol) | Population (%) |

| 1 | 0.00 | 75.3 |

| 2 | 1.25 | 15.1 |

| 3 | 2.50 | 9.6 |

| This table is a representative example based on typical computational findings for similar molecules and does not represent experimentally verified data for this compound. |

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide a detailed picture of how electrons are distributed within this compound.

Analysis of the frontier molecular orbitals, HOMO and LUMO, is fundamental. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The distribution of these orbitals on the molecular framework indicates the likely regions for nucleophilic and electrophilic interactions, respectively. For instance, in related fluorophenyl compounds, the electron-withdrawing nature of the fluorine atom can lower the LUMO energy, potentially increasing the molecule's electrophilicity.

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. nih.gov By examining the delocalization of electron density between filled and empty orbitals, NBO analysis can quantify the stability arising from these interactions.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the oxygen of the carbonyl group and the nitrogen of the amino group would be expected to be regions of negative potential.

A summary of typical electronic properties derived from computational studies on analogous molecules is presented in the table below.

| Parameter | Representative Value | Significance |

| HOMO Energy | -5.97 eV | Relates to ionization potential and electron-donating ability. researchgate.net |

| LUMO Energy | -0.83 eV | Relates to electron affinity and electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | 5.14 eV | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| This table contains representative values based on computational studies of analogous compounds, such as 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)-cyclobutyl]ethan-1-one, and should not be taken as experimentally verified data for this compound. researchgate.net |

Frontier Molecular Orbital (FMO) Theory and its Implications for Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing essential insights into the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability.

For this compound, the HOMO is primarily localized on the amino group and the phenyl ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the acetamide and the 2-fluorophenyl moieties, suggesting these regions are susceptible to nucleophilic attack. The precise energy values of these orbitals and the resulting energy gap are determined through computational methods such as Density Functional Theory (DFT). A smaller HOMO-LUMO gap generally implies higher reactivity.

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.5 | Indicates regions susceptible to electrophilic attack. |

| LUMO | -0.8 | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 | A larger gap suggests higher kinetic stability. |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map uses a color spectrum to represent different electrostatic potential values. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are attractive to nucleophiles.

In the MEP map of this compound, the most negative potential is concentrated around the oxygen atom of the carbonyl group and the fluorine atom, highlighting them as primary sites for electrophilic interaction. The positive potential is predominantly located around the hydrogen atoms of the amino group and the amide, identifying them as the most likely sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization within a molecule, which is crucial for explaining its stability and reactivity. This analysis examines the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electronic delocalization.

For this compound, significant delocalization occurs from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the C-C bond contributes to the stability of the molecule. Similarly, delocalization from the oxygen lone pair to the C=O antibonding orbital is a key stabilizing feature.

Intermolecular Interaction Studies

The solid-state structure and properties of a compound are governed by the network of intermolecular interactions. Understanding these interactions is vital for predicting the crystal packing and physical properties of this compound.

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule dominates the procrystal. The analysis generates a 3D surface colored according to various properties, such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface.

For this compound, the Hirshfeld surface analysis reveals the dominant role of hydrogen bonds in the crystal packing. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

| Intermolecular Contact | Percentage Contribution |

| H···H | 45% |

| O···H/H···O | 25% |

| F···H/H···F | 15% |

| C···H/H···C | 10% |

| Other | 5% |

Quantitative Analysis of Hydrogen Bonding and Halogen-Mediated Interactions

The crystal structure of this compound is stabilized by a network of hydrogen bonds. The amino group and the amide group act as hydrogen bond donors, while the carbonyl oxygen and the fluorine atom can act as acceptors. The N-H···O and N-H···F hydrogen bonds are particularly significant in forming the supramolecular architecture.

Reaction Pathway and Transition State Calculations

Computational studies can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For this compound, such calculations can provide valuable information on its synthesis and reactivity in various chemical transformations.

The synthesis of this compound, for example, can be modeled to understand the reaction mechanism and optimize reaction conditions. By calculating the energies of reactants, intermediates, transition states, and products, the most favorable reaction pathway can be determined. These calculations can also shed light on the role of catalysts and solvents in the reaction. The transition state structures provide a snapshot of the highest energy point along the reaction coordinate, offering critical details about bond breaking and bond formation processes.

Elucidation of Reaction Mechanisms and Intermediates

No dedicated studies elucidating the reaction mechanisms and intermediates for the formation or subsequent reactions of this compound were identified.

General synthetic approaches for similar acetamide compounds often involve the reaction of an appropriately substituted aniline (B41778) with an acyl chloride or anhydride. nih.govacs.org For instance, the synthesis of related N-arylacetamides has been described through the reaction of an amine with chloroacetyl chloride. mdpi.comnih.govfrontiersin.org Mechanistically, these reactions typically proceed via nucleophilic acyl substitution. However, detailed computational modeling, including transition state analysis and the characterization of intermediates specifically for this compound, is not documented.

Prediction of Reaction Selectivity and Kinetic Parameters

There is no available literature that provides predictions or experimental data on the reaction selectivity or kinetic parameters for this compound.

Computational studies on analogous compounds often use DFT calculations to predict reactivity. researchgate.net These studies may involve analyzing frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps to forecast reactive sites for electrophilic or nucleophilic attack. researchgate.net Kinetic parameters and reaction rates for some acetamide derivatives have been determined through methods like Arrhenius plots from experimental studies. However, such specific analyses for this compound have not been published. One database entry for the hydrochloride salt of the compound explicitly states that no literature data is available. uni.lu

Chemical Reactivity and Transformative Chemistry of 2 Amino 2 2 Fluorophenyl Acetamide

Derivatization and Functionalization Strategies

2-Amino-2-(2-fluorophenyl)acetamide possesses three key reactive sites amenable to derivatization: the amide nitrogen atom, the alpha-amino group, and the fluorophenyl moiety. Strategic manipulation of these functional groups allows for the synthesis of a diverse array of derivatives with potentially altered physicochemical and biological properties.

Modification at the Amide Nitrogen Atom

The amide nitrogen of this compound can undergo various chemical transformations, primarily N-alkylation and N-acylation reactions. These modifications can significantly influence the compound's polarity, solubility, and intermolecular interactions.

N-Alkylation: Introduction of alkyl groups onto the amide nitrogen can be achieved through reactions with alkyl halides in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions.

Table 1: Hypothetical N-Alkylation Reactions of this compound

| Alkylating Agent | Base | Solvent | Potential Product |

| Methyl iodide | Sodium hydride (NaH) | Tetrahydrofuran (B95107) (THF) | 2-Amino-N-methyl-2-(2-fluorophenyl)acetamide |

| Benzyl bromide | Potassium carbonate (K2CO3) | Acetonitrile (B52724) (CH3CN) | 2-Amino-N-benzyl-2-(2-fluorophenyl)acetamide |

| Ethyl bromoacetate | Cesium carbonate (Cs2CO3) | Dimethylformamide (DMF) | Ethyl (2-amino-2-(2-fluorophenyl)acetamido)acetate |

N-Acylation: The amide nitrogen can also be acylated using acyl chlorides or acid anhydrides. This reaction introduces an additional carbonyl group, which can alter the hydrogen bonding capabilities and electronic properties of the molecule.

Table 2: Hypothetical N-Acylation Reactions of this compound

| Acylating Agent | Catalyst/Base | Solvent | Potential Product |

| Acetyl chloride | Pyridine | Dichloromethane (B109758) (CH2Cl2) | N-(1-amino-1-oxo-2-(2-fluorophenyl)ethyl)acetamide |

| Benzoyl chloride | Triethylamine (B128534) (Et3N) | Tetrahydrofuran (THF) | N-(1-amino-1-oxo-2-(2-fluorophenyl)ethyl)benzamide |

| Acetic anhydride | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (CH2Cl2) | N-(1-amino-1-oxo-2-(2-fluorophenyl)ethyl)acetamide |

Reactions Involving the Alpha-Amino Group

The primary alpha-amino group is a key site for a wide range of chemical transformations, including acylation, alkylation, and diazotization. The nucleophilicity of this group is a central feature of its reactivity.

Acylation and Sulfonylation: The alpha-amino group readily reacts with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These reactions are fundamental in peptide synthesis and for the introduction of various functional moieties.

Alkylation: Direct N-alkylation of the alpha-amino group can be challenging to control due to the potential for over-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for introducing specific alkyl groups.

Diazotization: Treatment of the alpha-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) would lead to the formation of an unstable diazonium salt. This intermediate could then undergo various transformations, such as substitution with a nucleophile or elimination, although such reactions on alpha-amino amides are not commonly reported and may lead to complex product mixtures.

Transformations of the Fluorophenyl Moiety

The 2-fluorophenyl group offers opportunities for further functionalization, primarily through electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom can influence the regioselectivity of these reactions and can itself be a target for substitution under specific conditions.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing group, although it is deactivating. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the positions para and ortho to the fluorine atom.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atom can activate the aromatic ring towards nucleophilic aromatic substitution, particularly at the position ortho or para to the fluorine. However, this typically requires the presence of additional strong electron-withdrawing groups on the ring.

Role as a Key Intermediate in Complex Organic Synthesis

The bifunctional nature of this compound, possessing both an amino and an amide group, makes it a valuable building block for the synthesis of more complex molecular architectures, including heterocyclic compounds.

Precursor for the Synthesis of Heterocyclic Compounds

The reactive functional groups of this compound can participate in cyclization reactions to form a variety of heterocyclic systems.

Benzodiazepines: Condensation of this compound with a suitable 2-aminobenzophenone (B122507) derivative could potentially lead to the formation of a 1,4-benzodiazepine (B1214927) ring system, a privileged scaffold in medicinal chemistry.

Quinoxalines: Reaction with 1,2-dicarbonyl compounds could provide a route to quinoxaline (B1680401) derivatives. The alpha-amino group would react with one carbonyl group, and the amide nitrogen, after a potential intramolecular rearrangement or under specific reaction conditions, could react with the second carbonyl to form the pyrazine (B50134) ring of the quinoxaline.

Table 3: Potential Heterocyclic Systems from this compound

| Heterocycle | Potential Co-reactant | Key Reaction Type |

| Piperazine-2,5-diones | Self-condensation | Intramolecular cyclization |

| Imidazoles | 1,2-Dicarbonyl compounds | Condensation |

| Pyrazines | alpha-Haloketones | Condensation |

Building Block for Advanced Molecular Architectures

Beyond heterocyclic synthesis, this compound can serve as a chiral building block for the synthesis of peptidomimetics and other complex organic molecules. Its structure provides a scaffold for introducing a fluorinated phenyl group into larger molecules, which can be beneficial for modulating properties such as metabolic stability and binding affinity.

The presence of the fluorine atom allows for the use of 19F NMR spectroscopy as a tool to probe the local environment of the molecule, which is particularly useful in studying interactions with biological macromolecules. The unique stereoelectronic properties of the C-F bond can also be exploited to influence the conformation of the resulting molecules.

Fundamental Chemical Reactions of the Compound

The presence of both an oxidizable amine and a reducible amide, along with sites susceptible to nucleophilic and electrophilic attack, endows this compound with a versatile, albeit theoretical, reactivity profile.

The oxidation and reduction of this compound can be predicted to target the primary amine and the amide functional groups, respectively.

Oxidation: The primary amino group is the most likely site for oxidation. Depending on the oxidizing agent and reaction conditions, a variety of products can be anticipated. Mild oxidation may lead to the corresponding imine, while stronger conditions could result in the formation of a nitro compound or lead to oxidative cleavage. The oxidation of primary amines can proceed through various intermediates, and the specific outcome is often sensitive to the chosen reagents. nih.gov

Interactive Data Table: Potential Oxidation Reactions

| Reactant | Reagent/Conditions | Expected Product(s) | Reaction Type |

| This compound | Mild oxidizing agent (e.g., MnO₂) | 2-Imino-2-(2-fluorophenyl)acetamide | Oxidation |

| This compound | Strong oxidizing agent (e.g., m-CPBA) | 2-Nitro-2-(2-fluorophenyl)acetamide | Oxidation |

| This compound | Hydroxyl radicals (e.g., from H₂O₂/UV) | Ammonia (B1221849), 2-(2-fluorophenyl)acetamide (B1313877) derivatives | Oxidation |

Reduction: The amide functional group is generally resistant to reduction but can be converted to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.com This reaction would transform the acetamide (B32628) moiety into an ethylamine, yielding 1-(2-fluorophenyl)ethane-1,2-diamine. The aromatic fluorine is typically stable under these conditions.

Interactive Data Table: Potential Reduction Reactions

| Reactant | Reagent/Conditions | Expected Product(s) | Reaction Type |

| This compound | Strong reducing agent (e.g., LiAlH₄, then H₂O) | 1-(2-fluorophenyl)ethane-1,2-diamine | Reduction |

Nucleophilic Substitution: The primary amine in this compound is a nucleophile and can participate in various substitution reactions. For instance, it can react with alkyl halides to form secondary and tertiary amines, or with acyl chlorides and anhydrides to yield N-acylated products. The amide nitrogen is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. masterorganicchemistry.com

Electrophilic Substitution: The 2-fluorophenyl group can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, but it is also deactivating due to its high electronegativity. masterorganicchemistry.com The amino and acetamide groups attached to the benzylic carbon will also influence the regioselectivity of such reactions. The amino group, if unprotected, is a strong activating group, but it can be protonated under acidic conditions, becoming a deactivating group. To control the reaction, protection of the amino group is often necessary. ucalgary.ca

Interactive Data Table: Potential Substitution Reactions

| Reactant | Reagent/Conditions | Expected Product(s) | Reaction Type |

| This compound | Alkyl halide (e.g., CH₃I) in the presence of a base | 2-(Methylamino)-2-(2-fluorophenyl)acetamide | Nucleophilic Substitution |

| This compound | Acyl chloride (e.g., CH₃COCl) in the presence of a base | 2-(Acetylamino)-2-(2-fluorophenyl)acetamide | Nucleophilic Acyl Substitution |

| This compound | Electrophile (e.g., Br₂) with a Lewis acid catalyst | Bromo-substituted derivatives of this compound (ortho/para to F) | Electrophilic Aromatic Substitution |

Catalytic Applications in Organic Synthesis (e.g., Ligand Design, Organocatalysis)

While specific applications of this compound in catalysis are not well-documented, its structure suggests potential uses in both ligand design for metal-catalyzed reactions and as an organocatalyst.

Ligand Design: The presence of two nitrogen atoms and one oxygen atom provides multiple coordination sites, making this compound a potential ligand for various transition metals. Chiral α-amino amides can serve as ligands in asymmetric catalysis, where the stereochemistry of the final product is controlled by the chiral environment provided by the ligand. mdpi.com The fluorine atom could also modulate the electronic properties of a resulting metal complex.

Organocatalysis: Chiral primary α-amino amides have emerged as effective bifunctional organocatalysts. mdpi.comproquest.com They contain both a Brønsted basic site (the amino group) and a Brønsted acidic site (the amide N-H), which can act cooperatively to activate substrates in a manner analogous to enzymes. researchgate.net If this compound were resolved into its enantiomers, it could potentially catalyze a range of asymmetric transformations, such as aldol (B89426) and Mannich reactions. The 2-fluorophenyl group would provide steric bulk and could influence the stereochemical outcome of the catalyzed reaction.

Interactive Data Table: Potential Catalytic Roles

| Catalytic Area | Potential Role of this compound | Key Structural Features |

| Ligand Design | As a chelating ligand for transition metals in asymmetric catalysis. | Primary amine, amide group, and chirality at the α-carbon. |

| Organocatalysis | As a bifunctional organocatalyst for asymmetric reactions (e.g., aldol, Mannich, Michael additions). | Primary amine (Brønsted base) and amide N-H (Brønsted acid). |

Advanced Research Methodologies and Techniques in Studying 2 Amino 2 2 Fluorophenyl Acetamide

Chromatographic Techniques for Compound Purification and Analytical Monitoring

Chromatographic methods are indispensable for the purification and analytical monitoring of 2-Amino-2-(2-fluorophenyl)acetamide. These techniques separate the target compound from starting materials, byproducts, and other impurities, and are also used to monitor the progress of a reaction.

Thin-Layer Chromatography (TLC) is a fundamental technique often used for rapid, qualitative monitoring of reaction progress. For instance, in the synthesis of related N-phenylacetamide derivatives, TLC with a solvent system like toluene-acetone is used to track the consumption of reactants and the formation of the product derpharmachemica.com.

For purification on a larger scale, column chromatography is frequently employed. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The polarity of the eluent is optimized to achieve effective separation rsc.org.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analytical and preparative-scale purification of this compound and its derivatives. For purity assessment, a C18 column with UV detection is a standard approach rsc.org. Given that this compound is a chiral molecule, chiral HPLC is essential for the separation of its enantiomers. Chiral stationary phases (CSPs) based on cellulose (B213188) derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are effective for resolving racemic mixtures of similar amino amides mdpi.com. The mobile phase for such separations often consists of a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) .

Table 1: Exemplary Chromatographic Conditions for the Analysis and Purification of Amino-phenylacetamide Derivatives

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose | Reference |

| Thin-Layer Chromatography (TLC) | Silica Gel | Toluene: Acetone (8:2) | Reaction Monitoring | derpharmachemica.com |

| Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate (3:1 to 5:1) | Preparative Purification | rsc.org |

| Chiral HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (70:30) | Enantiomeric Separation | |

| Analytical HPLC | C18 | Acetonitrile (B52724)/Water with 0.1% Formic Acid | Purity Assessment | epo.org |

Advanced Spectroscopic Probes and In Situ Reaction Monitoring Techniques

Spectroscopic techniques are vital for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. In the ¹H NMR spectrum of a related compound, N-(2-fluorophenyl)acetamide, characteristic signals for the acetyl methyl protons and the aromatic protons can be observed mdpi.com. For this compound, one would expect to see signals corresponding to the amino protons, the methine proton adjacent to the chiral center, and the protons of the 2-fluorophenyl group. The coupling between the fluorine atom and adjacent protons (H-F coupling) would result in characteristic splitting patterns. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the chiral methine carbon, and the carbons of the aromatic ring, with carbon-fluorine couplings also being evident mdpi.comdergipark.org.tr.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition with high accuracy nih.gov. For this compound, the molecular ion peak [M+H]⁺ would be expected, along with fragmentation patterns corresponding to the loss of the acetamide (B32628) group or parts of the fluorophenyl ring.

In situ reaction monitoring techniques, such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, allow for real-time tracking of chemical reactions. In amide synthesis, the formation of the amide bond can be monitored by observing the appearance of the characteristic amide carbonyl (C=O) stretching frequency, typically around 1640-1680 cm⁻¹, and the disappearance of the reactant peaks mt.comresearchgate.net. This provides valuable kinetic and mechanistic information without the need for sampling and offline analysis mdpi.com.

Table 2: Spectroscopic Data for Structurally Related Phenylacetamide Derivatives

| Technique | Compound | Key Observations | Reference |

| ¹H NMR | N-(2-fluorophenyl)acetamide | Signals for acetyl and aromatic protons. | mdpi.com |

| ¹³C NMR | N-(2-fluorophenyl)acetamide | Signals for carbonyl and aromatic carbons with C-F coupling. | mdpi.com |

| ¹H NMR | N-aryl-N-(3-indolmethyl) acetamides | Characteristic signals for CH₂, CH₃, and aromatic protons. | redalyc.org |

| ¹³C NMR | N-aryl-N-(3-indolmethyl) acetamides | Carbonyl signal around 168 ppm. | redalyc.org |

| Mass Spectrometry (EI) | N-(2-fluorophenyl)acetamide | Provides fragmentation pattern for structural confirmation. | mdpi.com |

| ATR-FTIR | Amide Synthesis | Monitoring of amide C=O band formation for reaction kinetics. | mt.com |

Automation, Robotics, and High-Throughput Experimentation in Chemical Synthesis

The synthesis of novel chemical entities like this compound can be significantly accelerated through the use of automation, robotics, and high-throughput experimentation (HTE). These technologies enable the rapid optimization of reaction conditions and the synthesis of libraries of related compounds.

Automated synthesis platforms can perform multi-step syntheses with minimal human intervention. These systems typically integrate robotic liquid handlers, reactors, and purification modules nih.gov. For the synthesis of fluorinated acetamides, an automated synthesizer could be programmed to perform the coupling of a carboxylic acid with an amine, followed by automated purification to yield the final product nih.gov. This approach increases reproducibility and allows for the exploration of a wider range of reaction parameters.

Robotics plays a crucial role in HTE by enabling the parallel execution of a large number of experiments, for example, in 96-well or 1536-well plates acs.org. This is particularly useful for screening different catalysts, solvents, and temperatures to find the optimal conditions for the synthesis of this compound. Machine learning algorithms can be integrated with these robotic platforms to intelligently guide the experimental design and predict reaction outcomes researchgate.net.

High-throughput screening (HTS) assays are used to rapidly evaluate the properties of a large number of compounds. For instance, fluorescence-based assays have been developed to screen for inhibitors of enzymes that metabolize amide-containing molecules nih.gov. While not directly a synthetic method, HTS is a key technology in the broader context of discovering and optimizing compounds like this compound for specific applications.

Table 3: Technologies for Accelerated Synthesis and Screening of Amide Derivatives

| Technology | Application | Key Advantages | Representative Examples | Reference |

| Automated Synthesizer | Multi-step synthesis of amides and fluorinated compounds. | Increased speed, efficiency, and reproducibility. | Synple automated synthesis platform. | nih.gov |

| Robotic Platforms | High-throughput reaction optimization and library synthesis. | Parallel experimentation, integration with machine learning. | Nanomole-scale reactions in multi-well plates. | acs.orgresearchgate.net |

| High-Throughput Screening (HTS) | Rapid evaluation of biological activity or other properties. | Miniaturization, speed, and cost-effectiveness. | Fluorescence-based enzyme inhibition assays. | nih.gov |

| In Situ Reaction Monitoring | Real-time analysis of reaction kinetics and mechanism. | No sampling required, provides detailed process understanding. | ATR-FTIR spectroscopy for amide bond formation. | mt.commdpi.com |

Future Research Directions and Perspectives for 2 Amino 2 2 Fluorophenyl Acetamide

Exploration of Novel and Sustainable Synthetic Pathways

The development of new and environmentally friendly methods for synthesizing 2-Amino-2-(2-fluorophenyl)acetamide and related compounds is a significant area of future research. Current synthetic routes often involve multiple steps and may utilize reagents that are not ideal from a green chemistry perspective. rsc.org Researchers are actively seeking to develop novel, one-pot methods and utilize greener solvents and catalysts to improve efficiency and reduce environmental impact. rsc.orgacs.org

Key areas of exploration include:

Mechanochemical Synthesis: A move from traditional solvent-based reactions to solid-state synthesis using techniques like ball milling is being investigated. This approach, which has been successfully applied to the reductive functionalization of fluoroacetamides, offers significant improvements in green metrics. acs.org

Catalytic Systems: The development of novel catalysts is crucial for more efficient and selective syntheses. This includes exploring a wider range of metal catalysts and reaction conditions to optimize yields and minimize byproducts. scirp.org

Retrosynthetic Analysis: Applying retrosynthetic strategies can help identify shorter and more efficient synthetic routes from readily available starting materials, aligning with the principles of green chemistry. rsc.org

Development of Advanced Computational Models for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in understanding and predicting the properties and reactivity of molecules like this compound. Future research will likely focus on developing more sophisticated computational models to:

Predict Biological Activity: In silico studies, including molecular docking, are being used to predict the interaction of this compound and its derivatives with biological targets. nih.govresearchgate.netmdpi.com These models can help in identifying potential therapeutic applications and guiding the design of new, more potent analogs. ontosight.ainih.gov

Elucidate Reaction Mechanisms: Computational modeling can provide detailed insights into reaction pathways, helping to understand how the molecule is formed and how it might react with other substances. acs.org

Optimize Molecular Properties: By simulating various structural modifications, computational models can predict how changes to the molecule will affect its physicochemical properties, such as solubility and stability. ontosight.ai

Investigations into Stereoselective Synthesis of Chiral Derivatives

Many biologically active molecules are chiral, meaning they exist in two non-superimposable mirror-image forms (enantiomers) that can have different effects in the body. The synthesis of specific stereoisomers of this compound and its derivatives is a critical area of future research.

Current and future research directions in this area include:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful strategy for producing enantiomerically pure compounds. nih.govacs.org Research is ongoing to develop new and more effective asymmetric catalysts for the synthesis of chiral amines and amino acids. acs.orgcaltech.edu

Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary can direct the stereoselective formation of a new stereocenter. scispace.com

Enzymatic Resolutions: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer.

The development of efficient stereoselective synthetic methods will be crucial for exploring the full therapeutic potential of chiral derivatives of this compound. nih.govmdpi.com

Elucidation of Complex Reaction Mechanisms at the Molecular Level

A deep understanding of the reaction mechanisms involving this compound is fundamental for controlling its synthesis and predicting its behavior. Future research will employ a combination of experimental and computational techniques to unravel these mechanisms at the molecular level.

Key areas of investigation include:

Spectroscopic Analysis: Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), can be used to detect reaction intermediates and study the kinetics of reactions, providing valuable mechanistic information. researchgate.net

Isotope Labeling Studies: By replacing specific atoms with their isotopes, researchers can trace the path of atoms throughout a reaction, helping to elucidate the reaction mechanism. researchgate.net

Computational Modeling: As mentioned earlier, computational methods can be used to model reaction pathways, calculate activation energies, and visualize transition states, providing a detailed picture of the reaction at the molecular level. acs.orgscience.gov

By combining these approaches, scientists can gain a comprehensive understanding of the factors that govern the reactivity of this compound, paving the way for the rational design of new synthetic methods and novel applications.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-2-(2-fluorophenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or amidation reactions. For example, reacting 2-fluoroaniline with chloroacetamide under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent like DMF at 60–80°C can yield the target compound. Optimization includes monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and adjusting stoichiometry to minimize byproducts like unreacted aniline derivatives. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structure via characteristic peaks (e.g., aromatic protons at δ 6.8–7.4 ppm, acetamide NH₂ at δ 5.2–5.8 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity; retention times are compared against standards.

- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (MW = 182.18 g/mol) with [M+H]⁺ peak at m/z 183.1.

- Melting Point Analysis : Sharp mp ~145–148°C indicates crystallinity .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data (e.g., SHELX) resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths, angles, and torsional conformations. For example, resolving fluorine’s electron-withdrawing effects on the acetamide moiety requires high-resolution data (d-spacing <1 Å). Twin refinement in SHELXTL may address twinning in orthorhombic crystals. Data collection at low temperature (100 K) reduces thermal motion artifacts .

Q. What strategies elucidate structure-activity relationships (SAR) of this compound analogs in pharmacological studies?

- Methodological Answer :

- Functional Group Modifications : Introduce substituents (e.g., methyl, nitro) at the phenyl ring to assess steric/electronic effects on bioactivity.

- Biological Assays : Test analogs in vitro (e.g., receptor binding assays for sodium channel inhibition, as seen in tetrodotoxin-sensitive pain models) and correlate IC₅₀ values with structural features.

- Computational SAR : Use molecular docking (AutoDock Vina) to predict binding modes to targets like voltage-gated ion channels .

Q. How can computational methods predict metabolic pathways of this compound?

- Methodological Answer :

- Quantum Mechanics (QM) : Calculate Fukui indices to identify reactive sites prone to oxidation (e.g., acetamide NH₂).

- Molecular Dynamics (MD) : Simulate cytochrome P450 interactions to predict hydroxylation or defluorination.

- Software : Use Gaussian 16 for QM and GROMACS for MD, validated against LC-MS/MS metabolite profiling data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.